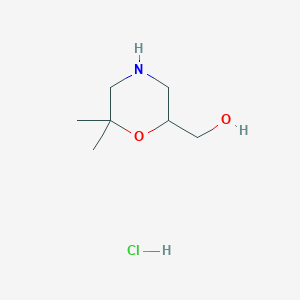

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

Description

Properties

IUPAC Name |

(6,6-dimethylmorpholin-2-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2)5-8-3-6(4-9)10-7;/h6,8-9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPQEJGQWAORNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(O1)CO)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416439-82-1 | |

| Record name | 2-Morpholinemethanol, 6,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound, a substituted morpholine derivative of interest to medicinal chemists and drug development professionals. As a Senior Application Scientist, this document moves beyond a simple listing of methods to detail the underlying scientific rationale for the strategic application of High-Resolution Mass Spectrometry (HRMS), Elemental Analysis, Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography. We emphasize a self-validating system of protocols, where each analytical step corroborates the last, culminating in a definitive structural assignment. This guide is intended for researchers and scientists requiring a robust framework for the characterization of novel chemical entities.

Strategic Overview: A Logic-Driven Approach to Elucidation

The workflow is designed to be efficient and conclusive, minimizing ambiguity at each stage.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Composition

The first and most critical step is to establish the molecular formula. This is a two-pronged approach using High-Resolution Mass Spectrometry (HRMS) for exact mass and Elemental Analysis for percentage composition. This dual verification is a hallmark of a self-validating protocol.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is chosen over standard MS for its ability to measure mass-to-charge ratios to within a few parts per million (ppm). This precision is sufficient to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas), providing a high degree of confidence in the molecular formula of the free base.

Expected Results: The analysis is performed on the free base (C₇H₁₅NO₂), which has a monoisotopic mass of 145.1103 u. In electrospray ionization (ESI) positive mode, the compound will be detected as the protonated molecule, [M+H]⁺.

| Parameter | Expected Value |

| Species | [M+H]⁺ |

| Molecular Formula (ion) | C₇H₁₆NO₂⁺ |

| Calculated Exact Mass | 146.1176 u |

| Observed Mass (Typical) | 146.1175 ± 0.0005 u |

| Mass Accuracy | < 5 ppm |

Elemental Analysis (CHN)

Expertise & Rationale: Elemental analysis provides an independent, quantitative confirmation of the mass percentages of carbon, hydrogen, and nitrogen in the hydrochloride salt (C₇H₁₆ClNO₂). A close match between theoretical and experimental values validates the formula derived from HRMS and confirms the presence of the single chloride counter-ion.

| Element | Theoretical % |

| Carbon (C) | 46.28% |

| Hydrogen (H) | 8.88% |

| Chlorine (Cl) | 19.52% |

| Nitrogen (N) | 7.71% |

| Oxygen (O) | 17.61% |

Protocol 1: HRMS Analysis via ESI-TOF

-

Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of methanol.

-

Instrument: Agilent 6545 Q-TOF LC/MS or equivalent.

-

Ionization Mode: ESI Positive.

-

Infusion: Introduce the sample via direct infusion at 5 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Calibration: Perform an internal calibration during the run using a reference standard mixture to ensure high mass accuracy.

-

Data Analysis: Determine the exact mass of the most abundant ion and use formula-finding software to confirm the elemental composition.

Functional Group Identification: FTIR Spectroscopy

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. The hydrochloride form presents a distinct spectral signature, particularly the broad absorbances associated with the protonated amine and hydroxyl groups.

Expected Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H stretch (alcohol) |

| 3000-2700 (broad) | Medium-Strong | N⁺-H stretch (ammonium salt) |

| 2970-2850 | Strong | C-H stretch (aliphatic) |

| 1150-1050 | Strong | C-O stretch (ether and alcohol) |

The broad, overlapping N⁺-H and O-H stretching bands are characteristic of amino alcohol salts and provide immediate, confirmatory evidence of these crucial functional groups.

Definitive Connectivity: Advanced NMR Spectroscopy

NMR is the cornerstone of structure elucidation, providing atom-by-atom information on the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the molecular puzzle.

Protocol 2: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~10 mg of this compound in 0.6 mL of Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for hydrochloride salts to ensure dissolution and allows for the exchange and disappearance of the labile O-H and N-H protons.

-

Instrument: Bruker AVANCE III 400 MHz spectrometer or equivalent.[1]

-

1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

-

DEPT-135: Run a DEPT-135 experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

-

2D Experiments: Acquire gCOSY, gHSQC, and gHMBC experiments using standard pulse programs. Optimize acquisition and processing parameters for the sample.

¹H and ¹³C NMR Analysis

The proton and carbon spectra provide the fundamental building blocks. The gem-dimethyl group should appear as two distinct singlets in both the ¹H and ¹³C spectra due to the chiral center at C2, making them magnetically non-equivalent.

Table 1: Predicted ¹H and ¹³C NMR Data (in D₂O, referenced to TSP) [2]

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration |

| C2 | ~75-78 | ~3.8-4.0 | m | 1H |

| C3 | ~45-48 | ~3.0-3.2 (eq), ~2.8-3.0 (ax) | m | 2H |

| C5 | ~50-53 | ~3.3-3.5 (eq), ~3.1-3.3 (ax) | m | 2H |

| C6 | ~68-72 | - | - | - |

| C7 (-CH₂OH) | ~60-63 | ~3.5-3.7 | m | 2H |

| C8 (CH₃) | ~25-28 | ~1.25 | s | 3H |

| C9 (CH₃) | ~22-25 | ~1.20 | s | 3H |

2D NMR: Assembling the Structure

Expertise & Rationale: While 1D NMR provides the parts list, 2D NMR shows how they connect.

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies proton-proton coupling networks. A key correlation will be observed between the C2-H proton and the protons of the attached C7-H₂OH group, as well as the C3-H₂ protons, confirming this segment of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon, assigning the signals in Table 1 with certainty.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for establishing the overall carbon skeleton by revealing 2- and 3-bond correlations between protons and carbons. It is the definitive tool for linking the isolated fragments into the final structure.

Caption: Key HMBC correlations confirming the molecular backbone.

Trustworthiness: The HMBC experiment is self-validating. For instance, the protons of both gem-dimethyl groups (H8, H9) must show correlations to the quaternary carbon C6 and the adjacent methylene carbon C5. This single experiment unambiguously places the gem-dimethyl group next to the ring oxygen and adjacent to the C5 methylene group, confirming the "6,6-dimethyl" nomenclature.

Gold Standard Confirmation: Single-Crystal X-ray Crystallography

Expertise & Rationale: While NMR provides an exquisite solution-state picture of the molecule's connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state. It provides a 3D model of the molecule, confirming not only the connectivity but also the relative stereochemistry and the conformation of the morpholine ring (typically a chair). For pharmaceutical compounds, understanding the solid-state structure is critical.[3]

Protocol 3: Crystal Growth and Mounting

-

Crystal Growth: Slow evaporation is the most common method. Dissolve the compound to saturation in a suitable solvent system (e.g., methanol/diethyl ether, ethanol/water) in a loosely covered vial. Allow the solvent to evaporate over several days.

-

Crystal Selection: Identify a single, well-formed crystal with sharp edges and no visible defects under a microscope.

-

Mounting: Carefully mount the selected crystal on a cryo-loop.

-

Data Collection: Collect diffraction data on a diffractometer (e.g., Bruker D8 VENTURE) at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Solve and refine the structure using standard software packages (e.g., SHELX).

Expected Outcome: The resulting crystal structure will provide precise bond lengths, bond angles, and torsional angles. It will definitively show the chair conformation of the morpholine ring, the relative orientation of the substituents (e.g., whether the methanol group is axial or equatorial), and the hydrogen bonding interactions between the ammonium proton, the hydroxyl group, and the chloride anion in the crystal lattice.

Conclusion: A Unified Structural Assignment

The described workflow provides a rigorous and self-validating pathway to the complete structure elucidation of this compound.

-

HRMS and Elemental Analysis collaboratively established the correct molecular formula, C₇H₁₆ClNO₂.

-

FTIR Spectroscopy confirmed the presence of the key alcohol and secondary ammonium functional groups.

-

A full suite of 1D and 2D NMR experiments unambiguously determined the atomic connectivity, confirming the 2-methanol and 6,6-dimethyl substitution pattern on the morpholine ring.

-

Single-Crystal X-ray Crystallography provided the definitive solid-state 3D structure, confirming connectivity, conformation, and relative stereochemistry.

By integrating these techniques, we move from a hypothesis to a certainty, providing the high-quality, reliable data essential for drug development and scientific research.

References

-

Paul, B. D., et al. (1989). Gas chromatography/electron impact mass fragmentometric determination of urinary 6-acetylmorphine, a metabolite of heroin. Journal of Analytical Toxicology, 13(1), 2–7. [Link]

-

Li, X., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2019, 8507489. [Link]

- CN109928939A. A kind of preparation method of 2,2,6,6- tetramethyl morpholine.

-

El-Sayed, M. Y., & Al-Qurashi, M. M. (2012). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 3(4), 481-487. [Link]

-

Raoof, S. S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. [Link]

-

Levin, J. O., & Andersson, K. (1996). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 121(8), 1163-1166. [Link]

-

Organic Syntheses. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][4][5][6]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses. [Link]

-

AKX. Product Page for this compound. AKX. [Link]

-

Navajo, A. S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 642-649. [Link]

-

Zhuravel, I. O., & Kovalenko, S. M. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Virovets, A. V., et al. (2022). Molecular and Crystal Structure of Form I of Alectinib Hydrochloride. ResearchGate. [Link]

-

PubChem. Methanol chloride methanol. National Institutes of Health. [Link]

-

American Chemical Society. Supporting Information for NMR Chemical Shifts of Trace Impurities. ACS Publications. [Link]

-

Chemsigma. Product Page for (6,6-DIMETHYLMORPHOLIN-2-YL)METHANOL HCL. Chemsigma. [Link]

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. Gas chromatography/electron impact mass fragmentometric determination of urinary 6-acetylmorphine, a metabolite of heroin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Physicochemical Properties of (6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in many approved drugs due to its favorable physicochemical and metabolic properties.[1] The gem-dimethyl substitution at the 6-position can impart steric effects and influence the compound's conformation and metabolic stability, while the methanol group at the 2-position provides a site for further functionalization or interaction with biological targets. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with proposed methods for its synthesis, analysis, and stability assessment.

Chemical Identity

The fundamental identifiers for this compound are crucial for its unambiguous identification in research and development.

| Identifier | Value | Reference |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₇H₁₆ClNO₂ | [2] |

| Molecular Weight | 181.66 g/mol | [2] |

| CAS Number | 1416439-82-1 (Racemate) | N/A |

| 1416444-88-6 ((R)-enantiomer) | [2] | |

| 1416444-80-8 ((S)-enantiomer) | N/A | |

| Canonical SMILES | CC1(CNCC(O1)CO)C.Cl | [2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for formulation development and predicting its pharmacokinetic profile. While specific experimental data for this compound is not extensively available in the public domain, we can predict its properties based on its structure and data from related morpholine derivatives.

| Property | Predicted Value / Experimental Protocol | Rationale and Causality |

| Melting Point | Expected to be a crystalline solid with a relatively high melting point (>150 °C). | The hydrochloride salt formation introduces ionic character, leading to a more ordered crystal lattice and stronger intermolecular forces compared to the free base, thus requiring more energy to melt. |

| Solubility | Expected to be soluble in water and lower alcohols (methanol, ethanol), and sparingly soluble in non-polar organic solvents (e.g., hexane, toluene). | The presence of the hydrochloride salt and the hydroxyl group makes the molecule polar and capable of forming hydrogen bonds with protic solvents. |

| pKa | The pKa of the morpholine nitrogen is expected to be in the range of 7.5-8.5. | The electron-withdrawing effect of the oxygen atom in the morpholine ring typically lowers the pKa compared to a simple cyclic amine like piperidine. The gem-dimethyl group is not expected to significantly alter the pKa. |

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination (Capillary Method):

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded.

Solubility Determination (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent at a specific temperature.

-

The mixture is agitated until equilibrium is reached.

-

The solution is filtered, and the concentration of the dissolved compound is determined by a suitable analytical method (e.g., HPLC-UV).

pKa Determination (Potentiometric Titration):

-

A solution of the compound in water is prepared.

-

A standardized solution of a strong acid (e.g., HCl) is incrementally added.

-

The pH of the solution is measured after each addition.

-

The pKa is determined from the inflection point of the resulting titration curve.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from commercially available materials, leveraging established methods for the synthesis of substituted morpholines.[3]

Caption: Proposed synthetic workflow for this compound.

Hypothetical Step-by-Step Synthesis Protocol:

This protocol is a conceptual outline and would require optimization.

-

Protection: A suitable amino alcohol precursor would first have its amine functionality protected, for example, with a Boc group, to prevent side reactions in subsequent steps.

-

Cyclization: The protected amino alcohol would then undergo an intramolecular cyclization. This could potentially be achieved via an Williamson ether synthesis-type reaction or other ring-closing strategies.

-

Deprotection: The protecting group would then be removed under appropriate conditions (e.g., acidic conditions for a Boc group).

-

Salt Formation: The resulting free base of (6,6-Dimethylmorpholin-2-yl)methanol would be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.

-

Purification: The crude salt would be collected by filtration, washed with a cold solvent, and purified by recrystallization to yield the final product.

Analytical Methods

Robust analytical methods are essential for the quality control and characterization of this compound.

Caption: General analytical workflow for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a polar compound like (6,6-Dimethylmorpholin-2-yl)methanol, derivatization may be necessary to improve its volatility and chromatographic behavior.

Hypothetical GC-MS Protocol:

-

Derivatization: The sample could be derivatized, for instance, by silylation of the hydroxyl and amino groups to increase volatility.

-

Injection: The derivatized sample is injected into the GC.

-

Separation: A suitable capillary column (e.g., a non-polar or medium-polarity column) is used to separate the analyte from any impurities. The oven temperature would be programmed to ensure good peak shape and resolution.

-

Detection: The mass spectrometer would be operated in electron ionization (EI) mode to generate a characteristic fragmentation pattern for identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including polar and non-volatile substances.

Hypothetical HPLC Protocol:

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase.

-

Separation: A reversed-phase C18 column is a common choice. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). An ion-pairing reagent might be added to the mobile phase to improve the peak shape of the amine.

-

Detection: UV detection at a low wavelength (e.g., ~200-210 nm) could be used, as the molecule lacks a strong chromophore. Alternatively, a more universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (LC-MS) could be employed for more sensitive and specific detection.

Spectroscopic Characterization

| Technique | Expected Features |

| ¹H NMR | - Singlets for the two methyl groups at the 6-position. - A complex multiplet for the proton at the 2-position. - A doublet for the methylene protons of the methanol group. - A series of multiplets for the methylene protons on the morpholine ring. - A broad singlet for the N-H proton (which may exchange with D₂O). - A broad singlet for the O-H proton (which may exchange with D₂O). |

| ¹³C NMR | - Two signals for the methyl carbons. - A signal for the quaternary carbon at the 6-position. - A signal for the methine carbon at the 2-position. - A signal for the methylene carbon of the methanol group. - Signals for the methylene carbons of the morpholine ring. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. - A broad absorption band in the region of 2400-2800 cm⁻¹ characteristic of the N-H⁺ stretching in an amine hydrochloride. - C-H stretching vibrations in the region of 2850-3000 cm⁻¹. - C-O stretching vibrations in the region of 1000-1200 cm⁻¹. |

| Mass Spectrometry | In an ESI-MS experiment (positive mode), the molecular ion peak [M+H]⁺ for the free base would be expected at m/z 146.12. |

Stability

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life and storage conditions. Amine hydrochloride salts are generally more stable than their corresponding free bases.[4]

Expected Stability Profile:

-

Chemical Stability: The hydrochloride salt form is expected to be relatively stable. The protonation of the morpholine nitrogen reduces its nucleophilicity, thus minimizing its participation in degradation reactions.[2] Potential degradation pathways could include oxidation of the alcohol or reactions involving the morpholine ring under harsh conditions (e.g., strong acid/base, high temperature).

-

Physical Stability: As a crystalline solid, it is expected to be more physically stable than an amorphous form. However, hygroscopicity should be evaluated, as absorbed water can potentially lead to chemical degradation or changes in crystal form.

Protocol for a Formal Stability Study:

-

Sample Storage: Samples of the compound are stored under various conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).

-

Time Points: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, the samples are analyzed for appearance, assay (potency), degradation products, and moisture content using validated stability-indicating analytical methods (typically HPLC).

-

Data Evaluation: The data is evaluated to determine the shelf-life and recommended storage conditions for the compound.

Conclusion

This compound is a molecule with potential applications in pharmaceutical research. This guide has provided a comprehensive overview of its known chemical identity and predicted physicochemical properties. While specific experimental data is limited, the provided information, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers and drug development professionals working with this compound. The outlined protocols for synthesis, analysis, and stability testing provide a roadmap for its further characterization and development.

References

-

PubChem. (3,3-Dimethylmorpholin-4-yl)methanol. [Link]

-

PubChem. Morpholin-2-ylmethanol. [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

-

Patentas, J. (2014). INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS. European Patent Office. [Link]

- Google Patents.

-

MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

-

ChemRxiv. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. [Link]

-

PubMed. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. [Link]

- Google Patents. A kind of preparation method of 2,2,6,6- tetramethyl morpholine.

-

ResearchGate. Synthesis and characterization of 2-arylmorpholine hydrochloride. [Link]

-

PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

PubChem. (3-Methylmorpholin-3-yl)methanol. [Link]

-

PubChem. 2,6-Dimethylmorpholine. [Link]

-

GNPS Spectral Libraries. [Link]

-

PubChem. Hydrochloride methanol. [Link]

- Google Patents. SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS.

- Google Patents. PROCESS FOR THE PRODUCTION OF SUBSTITUTED MORPHOLINES.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

The Strategic Synthesis and Application of (R)-(6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride: A Technical Guide for Advanced Drug Discovery

Abstract

(R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride (CAS 1416444-88-6) is a chiral morpholine derivative of significant interest in medicinal chemistry. The morpholine scaffold is a privileged structure in drug design, lauded for its favorable physicochemical properties, metabolic stability, and ability to improve aqueous solubility and oral bioavailability.[1][2] The introduction of a gem-dimethyl group at the C6 position and a hydroxymethyl substituent at the C2 position, combined with the specific (R)-stereochemistry, creates a unique chiral building block for the synthesis of complex and targeted therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development. While specific literature on this exact molecule is limited, this guide constructs a robust framework based on established synthetic methodologies and analytical principles for analogous chiral morpholines.

Introduction: The Morpholine Scaffold in Modern Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This unique combination imparts a range of desirable properties in a drug discovery context. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, being a secondary amine, can be a hydrogen bond donor or can be further substituted to modulate the compound's properties. Morpholine derivatives are found in a wide array of approved drugs, exhibiting activities as anticancer, antidepressant, and appetite-suppressant agents, among others.[3][4]

The chirality of substituted morpholines is often critical for their pharmacological activity.[5][6] The specific spatial arrangement of substituents can dictate the molecule's ability to bind to its biological target with high affinity and selectivity. (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride presents a trifunctional scaffold: a secondary amine for further derivatization, a primary alcohol for ester or ether formation, and a gem-dimethyl group which can enhance metabolic stability and provide steric bulk to influence binding orientation.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1416444-88-6 | N/A |

| Molecular Formula | C₇H₁₆ClNO₂ | N/A |

| Molecular Weight | 181.66 g/mol | N/A |

| Purity | Typically ≥95% | [7] |

| Appearance | White to off-white solid (predicted) | N/A |

| Storage | Ambient temperature, in a dry, sealed container | [7] |

| InChI Key | JIPQEJGQWAORNN-FYZOBXCZSA-N | [7] |

Structural Diagram:

Caption: Chemical structure of (R)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride.

Proposed Enantioselective Synthesis

Synthetic Pathway Overview:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]

- 5. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ursa.cat [ursa.cat]

- 9. researchgate.net [researchgate.net]

- 10. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enantioselective Synthesis of (6,6-Dimethylmorpholin-2-yl)methanol: Strategies and Methodologies

Abstract

Enantiomerically pure (6,6-Dimethylmorpholin-2-yl)methanol is a valuable chiral building block in medicinal chemistry, integral to the synthesis of various therapeutic agents. Its specific stereochemistry is often crucial for pharmacological efficacy and selectivity. This in-depth technical guide provides a comprehensive overview of the primary strategies for obtaining this compound in high enantiopurity. We will explore two principle pathways: the asymmetric synthesis via catalytic hydrogenation of a key dehydromorpholine intermediate and the classical approach of chiral resolution of the corresponding racemate. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Chiral Morpholines in Drug Discovery

The morpholine moiety is a privileged scaffold in modern drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can enhance the pharmacokinetic profile of a drug candidate. The introduction of stereocenters onto the morpholine ring, particularly at the C2 position, can profoundly influence a molecule's interaction with biological targets. Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure substituted morpholines is of paramount importance to the pharmaceutical industry. (6,6-Dimethylmorpholin-2-yl)methanol, with its chiral center at C2 and a gem-dimethyl substitution at C6, presents a unique synthetic challenge and is a key intermediate in the development of a range of bioactive molecules.

This guide will focus on the practical synthesis of this target molecule, providing a critical analysis of the most effective current methodologies.

Strategic Approaches to Enantiopure (6,6-Dimethylmorpholin-2-yl)methanol

The synthesis of a single enantiomer of (6,6-Dimethylmorpholin-2-yl)methanol can be broadly approached via two distinct strategies:

-

Asymmetric Synthesis: This modern and highly efficient approach aims to create the desired stereocenter selectively. The most powerful method in this category for 2-substituted morpholines is the asymmetric hydrogenation of a prochiral dehydromorpholine precursor.

-

Chiral Resolution: This classical method involves the synthesis of the target molecule as a racemic mixture, followed by the separation of the two enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in their physical properties, such as solubility.

The choice between these strategies often depends on factors such as scalability, cost of reagents and catalysts, and the desired level of enantiopurity.

Asymmetric Synthesis via Catalytic Hydrogenation

The transition-metal-catalyzed asymmetric hydrogenation of enamides and related unsaturated systems has emerged as one of the most powerful tools in modern organic synthesis for the creation of chiral amines.[1][2] This approach is highly atom-economical and can deliver products with excellent enantioselectivities.[3]

The overall strategy involves the synthesis of a key intermediate, an N-protected 2-(hydroxymethyl)-6,6-dimethyl-3,4-dihydro-2H-1,4-oxazine, which is then subjected to asymmetric hydrogenation to install the chiral center at the C2 position.

Synthesis of the Dehydromorpholine Precursor

A plausible and efficient synthesis of the required racemic N-Boc-2-(hydroxymethyl)-6,6-dimethyl-3,4-dihydro-2H-1,4-oxazine starts from the commercially available 2-amino-2-methyl-1-propanol.

Experimental Protocol:

-

N-Alkylation: 2-Amino-2-methyl-1-propanol is reacted with a suitable C2-building block, such as 2-bromo-1,1-diethoxyethane, in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) to afford N-(2,2-diethoxyethyl)-2-amino-2-methyl-1-propanol.

-

N-Protection: The secondary amine of the resulting amino alcohol is then protected, for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).

-

Intramolecular Cyclization: The N-Boc protected acetal is then subjected to acid-catalyzed hydrolysis and intramolecular cyclization. Treatment with an acid (e.g., p-toluenesulfonic acid) in a suitable solvent with azeotropic removal of water will effect the removal of the acetal protecting groups and subsequent dehydration to form the desired N-Boc-2-(hydroxymethyl)-6,6-dimethyl-3,4-dihydro-2H-1,4-oxazine.

Rhodium-Catalyzed Asymmetric Hydrogenation

The key stereochemical-determining step is the asymmetric hydrogenation of the dehydromorpholine precursor. The use of a rhodium catalyst paired with a chiral bisphosphine ligand with a large bite angle has been shown to be highly effective for this class of substrates, affording excellent enantioselectivities.[1]

Experimental Protocol:

-

Catalyst Preparation: In a glovebox, a dried Schlenk tube is charged with the chiral bisphosphine ligand (e.g., (R,R,R)-SKP-Phos, 0.011 equiv) and [Rh(COD)2]BF4 (0.01 equiv). Anhydrous, degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.

-

Reaction Setup: In a separate dried Schlenk tube or directly in an autoclave vessel, the N-Boc-2-(hydroxymethyl)-6,6-dimethyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv) is dissolved in anhydrous, degassed solvent.

-

Hydrogenation: The prepared catalyst solution is transferred to the substrate solution via cannula. The autoclave is sealed, purged several times with high-purity hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm).

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC/MS on aliquots carefully taken from the reaction.

-

Work-up: Upon completion, the hydrogen pressure is carefully released. The reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched N-Boc-(6,6-Dimethylmorpholin-2-yl)methanol.

| Parameter | Condition |

| Catalyst Loading | 1 mol% |

| Ligand | (R,R,R)-SKP-Phos or similar |

| Pressure | 30-50 atm H2 |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Typical ee | >95% |

Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

Experimental Protocol:

-

The enantiomerically enriched N-Boc-(6,6-Dimethylmorpholin-2-yl)methanol is dissolved in a suitable solvent such as dichloromethane or methanol.

-

An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added.

-

The reaction mixture is stirred at room temperature until the deprotection is complete (typically 1-4 hours, monitored by TLC).

-

The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaHCO3 solution) and extracted with an organic solvent to afford the free base of enantiomerically pure (6,6-Dimethylmorpholin-2-yl)methanol.

Chiral Resolution of Racemic (6,6-Dimethylmorpholin-2-yl)methanol

An alternative and well-established strategy is the resolution of a racemic mixture of the target compound.[4] This method relies on the formation of diastereomeric salts with a chiral resolving agent. These diastereomers exhibit different physical properties, allowing for their separation by fractional crystallization.[5][6][7]

Synthesis of Racemic (6,6-Dimethylmorpholin-2-yl)methanol

A straightforward synthesis of the racemic target molecule can be achieved from 2-amino-2-methyl-1-propanol.

Experimental Protocol:

-

Reaction with an Epoxide: 2-Amino-2-methyl-1-propanol is reacted with a suitable epoxide, such as glycidol or a protected version like (R/S)-glycidyl nosylate, in a protic solvent like ethanol or isopropanol at elevated temperatures. This leads to the ring-opening of the epoxide and the formation of a diol amine intermediate.

-

Intramolecular Cyclization: The resulting diol amine can be cyclized under acidic conditions (e.g., refluxing with sulfuric acid) to yield racemic (6,6-Dimethylmorpholin-2-yl)methanol. The reaction mixture is then neutralized with a base, and the product is extracted and purified by distillation or chromatography.

Diastereomeric Salt Resolution

The choice of the chiral resolving agent is critical for a successful resolution. For racemic amines, chiral carboxylic acids such as D-(-)-mandelic acid or L-(+)-tartaric acid are commonly employed.[6][8] The selection is often empirical, and screening of different resolving agents and solvents is recommended.

Experimental Protocol:

-

Salt Formation: Dissolve the racemic (6,6-Dimethylmorpholin-2-yl)methanol (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). In a separate flask, dissolve the chiral resolving agent (e.g., D-(-)-mandelic acid, 0.5-1.0 equiv) in the same solvent, with gentle heating if necessary.

-

Crystallization: Combine the two solutions. The less soluble diastereomeric salt should begin to crystallize upon cooling. The cooling rate should be controlled to ensure the formation of well-defined crystals with high diastereomeric purity. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

-

Isolation and Purification: The crystallized salt is isolated by filtration and washed with a small amount of the cold crystallization solvent. The diastereomeric excess of the salt can be determined by NMR or by liberating the amine from a small sample and analyzing its enantiomeric excess by chiral HPLC. The salt can be recrystallized to improve its purity.

-

Liberation of the Free Base: The purified diastereomeric salt is dissolved in water, and a strong base (e.g., NaOH solution) is added to deprotonate the amine. The liberated enantiomerically pure (6,6-Dimethylmorpholin-2-yl)methanol is then extracted with an organic solvent, dried, and concentrated to yield the final product. The other enantiomer can be recovered from the mother liquor.

| Parameter | Condition |

| Resolving Agent | D-(-)-Mandelic Acid or L-(+)-Tartaric Acid |

| Solvent | Ethanol, Methanol, or aqueous mixtures |

| Stoichiometry | 0.5 - 1.0 eq. of resolving agent |

| Separation Method | Fractional Crystallization |

Conclusion

The synthesis of enantiomerically pure (6,6-Dimethylmorpholin-2-yl)methanol can be effectively achieved through two primary routes: asymmetric hydrogenation and chiral resolution. The asymmetric hydrogenation of a dehydromorpholine precursor represents a modern, highly efficient, and atom-economical approach that can provide high enantioselectivities in a single stereochemical-determining step. This method is often preferred in a research and development setting where access to specialized catalysts and equipment is available.

On the other hand, chiral resolution via diastereomeric salt formation is a robust and scalable classical method that remains highly relevant, particularly for large-scale production. While it is inherently less efficient as it involves the separation of a racemic mixture, its procedural simplicity and the use of relatively inexpensive resolving agents make it an attractive option.

The choice of synthetic strategy will ultimately be guided by the specific requirements of the project, including scale, cost, available resources, and the desired level of enantiopurity. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this valuable chiral building block.

References

- Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C–O or C–N Bond. Synlett, 2020, 31, 525–531.

- A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 2005, 7(19), pp. 4107-4110.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 2021, 12(43), pp. 14493-14498.

- One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 2013, 11(29), pp. 4816-4825.

-

Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]

- New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 2002, 67(22), pp. 7887-7890.

-

Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing. Available at: [Link]

-

Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

- Simultaneous chiral resolution of two racemic compounds by preferential cocrystalliz

-

Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

- Synthesis and structures of two cobalt compounds of 2-amino-2-methyl-1-propanol. Journal of Chemical Sciences, 2013, 125(5), pp. 1045-1050.

-

2-Amino-2-methyl-1-propanol. ResearchGate. Available at: [Link]

- Preparation method of 2-amino-2-methyl-1-propanol. Google Patents.

- A kind of method for preparing 2-amino-2-methyl-1-propanol. Google Patents.

- Racemic separation of 2,6-trans-dimethymorpholine. Google Patents.

-

Synthesis of N-Alkyl Amino Acids. Monash University. Available at: [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. Available at: [Link]

Sources

- 1. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Biological Activity of Substituted Dimethylmorpholine Derivatives: A Technical Guide to Morpholine Fungicides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted dimethylmorpholine derivatives represent a significant class of agricultural fungicides, prized for their systemic, protective, and curative properties against a variety of fungal plant pathogens.[1] These compounds, most notably fenpropimorph, tridemorph, and aldimorph, are categorized as Sterol Biosynthesis Inhibitors (SBIs).[2] Their primary mechanism of action involves the disruption of ergosterol production, a vital component of fungal cell membranes.[2][3] Ergosterol is the fungal equivalent of cholesterol in mammals and is crucial for maintaining membrane fluidity, permeability, and the function of embedded proteins.[3][4] By inhibiting ergosterol biosynthesis, these morpholine derivatives compromise the structural integrity of the fungal cell membrane, leading to growth inhibition and cell death.[5] This guide provides an in-depth analysis of the molecular mechanism, structure-activity relationships, and key experimental protocols for evaluating the biological activity of this important class of fungicides.

Core Mechanism of Action: Dual Inhibition of Ergosterol Biosynthesis

The fungicidal power of substituted dimethylmorpholine derivatives lies in their ability to inhibit specific enzymes within the late stages of the ergosterol biosynthesis pathway.[3] This targeted disruption leads to a depletion of essential ergosterol and a simultaneous accumulation of toxic, aberrant sterol intermediates, which ultimately proves fatal to the fungus.[5] The primary targets are two key enzymes:

-

Sterol Δ14-reductase (ERG24): This enzyme is responsible for the crucial reduction of the C14-15 double bond in sterol precursors.[2][3]

-

Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position.[2][3]

While both enzymes are inhibited, the relative inhibitory potency against each can vary between different morpholine compounds. For instance, fenpropimorph is known to be a potent inhibitor of both enzymes, whereas tridemorph preferentially targets the Δ8→Δ7-isomerase.[3][5] This dual-site inhibition is a significant advantage, as it is believed to lower the risk of rapid resistance development compared to single-site inhibitors.[6][7] The protonated form of the morpholine ring is thought to mimic the structure of carbocationic high-energy intermediates in the sterol biosynthesis pathway, allowing it to bind tightly to the active sites of the target enzymes.[8]

The consequences of this enzymatic inhibition are twofold: the lack of ergosterol disrupts normal membrane function, and the buildup of intermediates like ignosterol creates a toxic cellular environment.[5][9] This disruption ultimately halts fungal growth, often arresting cell proliferation in the G1 phase of the cell cycle.[10]

Caption: Fungal Ergosterol Biosynthesis Pathway and Points of Inhibition by Morpholine Fungicides.

Structure-Activity Relationships (SAR)

The efficacy of substituted dimethylmorpholine fungicides is highly dependent on their chemical structure. The core pharmacophore consists of the dimethylmorpholine ring, with key substitutions at the nitrogen atom and on the ring itself influencing potency and fungal spectrum.

-

The N-substituent: The large, lipophilic group attached to the morpholine nitrogen is critical for activity. For example, in fenpropimorph, the (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl] group plays a crucial role. The lipophilicity of this side chain significantly influences the compound's ability to penetrate the fungal cell membrane and interact with the target enzymes.[11]

-

Methyl Groups on the Morpholine Ring: The presence and position of methyl groups on the heterocyclic ring enhance fungicidal activity. The 2,6-dimethyl combination is generally preferred over other arrangements.[12]

-

Stereochemistry: The spatial arrangement of the substituents is also important. For instance, the cis-configuration of the 2,6-dimethylmorpholine moiety is a common feature in active compounds like fenpropimorph.[3]

Systematic modifications of these structural features have been a key strategy in developing new analogs with improved properties, such as enhanced potency or a broader spectrum of activity.[9]

| Compound | Key Structural Feature | Primary Target(s) | Relative Activity Notes |

| Fenpropimorph | 4-tert-butylphenylpropyl side chain, cis-2,6-dimethylmorpholine | Δ14-reductase & Δ8→Δ7-isomerase[3][5] | High activity against powdery mildews and rusts. |

| Tridemorph | N-tridecyl side chain, 2,6-dimethylmorpholine | Preferentially Δ8→Δ7-isomerase[5] | One of the earliest morpholine fungicides. |

| Aldimorph | N-dodecyl side chain | Δ14-reductase & Δ8→Δ7-isomerase | Used against powdery mildew on various crops. |

| Sila-analogue 24 | Silicon-incorporated fenpropimorph analogue | Δ14-reductase & Δ8→Δ7-isomerase[9] | Showed superior fungicidal potential against human pathogens compared to fenpropimorph in a study.[9] |

Experimental Protocols for Activity Assessment

To rigorously evaluate the biological activity of novel or existing dimethylmorpholine derivatives, a multi-tiered approach combining in vitro and in vivo assays is essential.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a fungus. It is a foundational assay for quantifying antifungal potency.

Methodology (adapted from CLSI and EUCAST guidelines): [13][14]

-

Preparation of Stock Solution: Dissolve the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[15]

-

Media Preparation: Prepare a sterile liquid medium appropriate for fungal growth, such as RPMI-1640 medium buffered with MOPS.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound using the prepared medium to achieve a range of final concentrations. Ensure a well is reserved for a positive control (fungus with no compound) and a negative control (medium only).

-

Inoculum Preparation: Prepare a standardized inoculum of the target fungus (e.g., Candida albicans, Aspergillus fumigatus) from a fresh culture, adjusting the concentration to a specified density (e.g., 0.5–2.5 x 10³ cells/mL) using a spectrophotometer or hemocytometer.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate (except the negative control).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (24-48 hours, depending on the fungus).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells or using a spectrophotometric plate reader. The MIC is the lowest concentration at which a significant inhibition of growth (typically ≥50% for azoles and morpholines) is observed compared to the positive control.[14]

Protocol 2: In Vivo Greenhouse Efficacy Trial (Protective Activity)

This protocol assesses the ability of a compound to protect a host plant from fungal infection when applied before the pathogen is introduced.

Methodology:

-

Plant Cultivation: Grow susceptible host plants (e.g., barley for powdery mildew, wheat for rust) in a controlled greenhouse environment until they reach a suitable growth stage (e.g., two-leaf stage).

-

Compound Formulation and Application: Prepare a spray formulation of the test compound at various concentrations, typically including a surfactant to ensure even coverage. Spray the plants until runoff, ensuring all leaf surfaces are treated. Include control groups sprayed with a blank formulation (no active ingredient) and a commercial standard fungicide.

-

Drying Period: Allow the treated plants to dry completely for a specified period (e.g., 24 hours).

-

Inoculation: Inoculate the treated plants with a suspension of fungal spores (e.g., Erysiphe graminis for powdery mildew) at a known concentration.

-

Incubation: Place the inoculated plants in a growth chamber with controlled conditions of temperature, humidity, and light that are optimal for disease development.

-

Disease Assessment: After a set incubation period (e.g., 7-10 days), assess the disease severity on the leaves. This is typically done by estimating the percentage of leaf area covered by fungal growth (e.g., pustules, mycelia) in the treated groups compared to the untreated control group.

-

Data Analysis: Calculate the percentage of disease control for each treatment concentration relative to the untreated control.

Sources

- 1. resistance.nzpps.org [resistance.nzpps.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. bcpc.org [bcpc.org]

- 7. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of new fenpropimorph fungicides on the growth and sterol composition in Saccharomyces cerevisiae: relationship between structure and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

The Strategic Application of (6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride in Chiral Synthesis: An In-depth Technical Guide

Introduction: The Morpholine Scaffold and the Rise of Chiral Building Blocks

In the landscape of modern drug discovery and development, the morpholine moiety stands out as a privileged heterocyclic scaffold. Its inherent physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in the design of novel therapeutics. The introduction of stereocenters into the morpholine ring further enhances its utility, allowing for precise three-dimensional arrangements that can significantly impact biological activity. (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride has emerged as a valuable chiral building block, offering a synthetically accessible and versatile platform for the construction of complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of its synthesis, properties, and strategic applications, with a focus on enabling researchers to leverage its full potential.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and handling characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Enantiomer | Reference |

| CAS Number | 1416444-88-6 | (R) | [1] |

| 1416444-80-8 | (S) | ||

| Molecular Formula | C₇H₁₆ClNO₂ | Both | [1] |

| Molecular Weight | 181.66 g/mol | Both | [1] |

| Appearance | White to off-white solid | Both | Supplier Data |

| Purity | Typically ≥95% | Both | [2] |

| Storage | Ambient temperature | Both | [2] |

Spectroscopic Characterization:

While specific, publicly available spectra for this compound are limited, the expected NMR spectral features can be predicted based on its structure and data from analogous morpholine derivatives.[3]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl groups on C6, the methylene protons of the morpholine ring, the methine proton at C2, and the hydroxymethyl group. The protons adjacent to the oxygen (C2-H and C6-H) would appear at a lower field (higher ppm) compared to those adjacent to the nitrogen (C3-H and C5-H) due to the deshielding effect of the oxygen atom.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the two methyl carbons at C6, the methylene carbons of the ring (C3 and C5), the methine carbon at C2, the hydroxymethyl carbon, and the quaternary carbon at C6. The carbons bonded to oxygen (C2 and C6) will resonate at a lower field than those bonded to nitrogen (C3 and C5).[3]

Asymmetric Synthesis Strategies

The enantioselective synthesis of (6,6-Dimethylmorpholin-2-yl)methanol is crucial to its utility as a chiral building block. Several strategies can be envisioned for its preparation, primarily drawing from established methods for the synthesis of chiral 2-substituted morpholines.

One of the most powerful and atom-economical methods for accessing chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors.[4] This approach typically involves the use of a rhodium or iridium catalyst complexed with a chiral phosphine ligand.

Caption: Asymmetric hydrogenation workflow for chiral morpholine synthesis.

Another viable approach involves the cyclization of a chiral amino alcohol derivative. This strategy leverages the readily available chiral pool of amino acids to introduce the desired stereochemistry. For instance, a suitably protected amino diol can be cyclized under acidic conditions to form the morpholine ring. A patent for the synthesis of the related cis-2,6-dimethylmorpholine utilizes the cyclization of diisopropanolamine in the presence of sulfuric acid.[4]

Exemplary Synthetic Protocol (Hypothetical)

Step 1: Synthesis of a Chiral Amino Diol

This step would involve starting from a chiral precursor, such as an amino acid, and elaborating it to a key amino diol intermediate.

Step 2: Cyclization to the Morpholine Core

The chiral amino diol would then be subjected to cyclization conditions, likely under acidic catalysis, to form the 6,6-dimethylmorpholine ring system.

Step 3: Formation of the Hydrochloride Salt

The final step involves the treatment of the free base with hydrochloric acid to yield the stable hydrochloride salt.

Applications in Pharmaceutical Synthesis

The true value of a chiral building block is demonstrated in its successful application in the synthesis of biologically active molecules. This compound is a key intermediate in the synthesis of several promising pharmaceutical candidates, particularly in the area of Janus kinase (JAK) inhibitors.

Case Study: Synthesis of a Janus Kinase (JAK) Inhibitor

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases. Several patents disclose the use of chiral morpholine derivatives in the synthesis of potent and selective JAK inhibitors.[5][6][7]

The synthesis of these inhibitors often involves the coupling of the chiral morpholine fragment with a heterocyclic core. The (6,6-dimethylmorpholin-2-yl)methanol moiety can be further functionalized, for example, by converting the primary alcohol to a leaving group, to facilitate its attachment to the core structure.

Sources

- 1. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105837515A - A preparing method of a JAK inhibitor Momelotinib - Google Patents [patents.google.com]

- 6. JAK kinase inhibitor, preparation method for same, and applications thereof in field of medicine - Patent US-12398141-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google Patents [patents.google.com]

Spectroscopic data analysis for (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride (NMR, IR, MS)

Introduction: Elucidating the Molecular Architecture

(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties. Precise structural confirmation of such molecules is a cornerstone of drug discovery and development, ensuring purity, identity, and conformity to the intended chemical entity. This guide provides a comprehensive framework for the analysis of this compound using a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Our approach is grounded in first principles, demonstrating how data from these orthogonal techniques can be integrated to build a self-validating dossier on the molecule's structure. While this document presents predicted data based on established chemical principles and analogous structures, it provides a robust template for the interpretation of experimentally acquired spectra. The molecular structure under investigation is:

Structure:

Molecular Formula: C₇H₁₆ClNO₂[1] Molecular Weight: 181.66 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A meticulously prepared sample is critical for acquiring high-quality NMR data.

Step-by-Step Protocol:

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) is an excellent choice for hydrochloride salts. Its polarity aids dissolution, and the labile N-H and O-H protons of the analyte will exchange with deuterium, simplifying the spectrum by causing their signals to disappear.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of CD₃OD in a clean, dry NMR tube.

-

Referencing: The residual solvent peak of CD₃OD can be used as an internal reference for both ¹H (δ ≈ 3.31 ppm) and ¹³C (δ ≈ 49.0 ppm) spectra.[2][3] For ultimate precision, a small quantity of an internal standard like tetramethylsilane (TMS) could be used, though referencing to the solvent is common practice.[4]

-

¹H NMR Acquisition: Acquire the proton spectrum using a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, typically using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A sufficient number of scans (often several hundred to thousands) will be required due to the low natural abundance of the ¹³C isotope.

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow from sample preparation to structural confirmation using NMR.

Predicted ¹H NMR Data and Interpretation

The protonation of the morpholine nitrogen will cause a downfield shift for adjacent protons (those on C2 and C3) compared to a neutral morpholine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.1 - 4.3 | m | 1H | H-2 | Adjacent to two electron-withdrawing groups (O and N⁺) and the CH₂OH substituent. |

| ~3.6 - 3.8 | m | 2H | -CH₂OH | Protons of the hydroxymethyl group, adjacent to a chiral center. |

| ~3.3 - 3.5 | m | 2H | H-3 | Adjacent to the protonated nitrogen (N⁺). |

| ~3.0 - 3.2 | m | 2H | H-5 | Adjacent to the oxygen atom. |

| 1.3 - 1.5 | s | 6H | C(6)-(CH₃)₂ | Two magnetically equivalent methyl groups, appearing as a sharp singlet. |

Note: The N-H and O-H protons will likely exchange with the deuterated solvent and thus will not be observed.

Predicted ¹³C NMR Data and Interpretation

The ¹³C spectrum provides a count of the unique carbon environments. For this molecule, all 7 carbons are expected to be chemically distinct.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~75 - 78 | C-2 | Carbon attached to both oxygen and nitrogen, significantly deshielded. |

| ~70 - 73 | C-6 | Quaternary carbon attached to oxygen and two methyl groups. |

| ~63 - 66 | -CH₂OH | Carbon of the hydroxymethyl group.[5] |

| ~60 - 63 | C-5 | Carbon adjacent to the ring oxygen. Similar to morpholine itself.[5] |

| ~43 - 46 | C-3 | Carbon adjacent to the protonated nitrogen.[5] |

| ~22 - 25 | C(6)-(CH₃)₂ | Two equivalent methyl carbons. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. It is an excellent, rapid technique for confirming the presence of key functional groups.

Experimental Protocol: IR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and automatically subtracted from the sample spectrum.

Workflow for IR Data Acquisition and Analysis

Caption: Standard workflow for acquiring and interpreting an ATR-FTIR spectrum.

Predicted IR Data and Interpretation

The spectrum is expected to show characteristic absorptions for the O-H, N-H⁺, C-H, C-O, and C-N bonds.

| Predicted Frequency Range (cm⁻¹) | Vibration Type | Assignment | Rationale |

| 3200 - 3500 (broad) | O-H stretch | Alcohol | The broadness is due to hydrogen bonding. |

| 2400 - 2800 (broad) | N⁺-H stretch | Secondary ammonium salt | A very characteristic broad and complex absorption for amine hydrochlorides. |

| 2850 - 3000 | C-H stretch | Alkanes (CH, CH₂, CH₃) | Standard aliphatic C-H stretching vibrations.[5] |

| 1050 - 1150 | C-O stretch | Ether and Alcohol | Strong bands corresponding to the C-O-C of the morpholine ring and the C-OH of the methanol group.[6][7] |

| 1200 - 1250 | C-N stretch | Amine | Stretching vibration of the carbon-nitrogen bond. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers additional structural clues that corroborate NMR data. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, salt-like molecules.

Experimental Protocol: MS Data Acquisition

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.[8]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Acquire the mass spectrum in positive ion mode (ESI+). The molecule is expected to be detected as the protonated free base, [M+H]⁺, where 'M' is the neutral (6,6-Dimethylmorpholin-2-yl)methanol. The hydrochloride salt will dissociate in solution.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

-

Tandem MS (MS/MS): To gain structural information, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 146.12) as the precursor and fragmenting it via collision-induced dissociation (CID).

Workflow for Mass Spectrometry Analysis

Caption: ESI-MS and MS/MS workflow for molecular weight and structure determination.

Predicted Mass Spectrum and Fragmentation Analysis

The neutral form of the molecule has a formula of C₇H₁₅NO₂ and a monoisotopic mass of 145.11 g/mol .

Full Scan MS (ESI+):

-

Expected [M+H]⁺: m/z 146.12 (Calculated for C₇H₁₆NO₂⁺)

Tandem MS (MS/MS) Fragmentation: The fragmentation of the m/z 146.12 precursor ion can proceed through several characteristic pathways for morpholine derivatives.[9][10]

| Predicted Fragment (m/z) | Proposed Loss | Fragment Structure/Rationale |

| 115.09 | Loss of CH₂OH (31 Da) | Cleavage of the hydroxymethyl group, a common loss for primary alcohols. |

| 100.08 | Loss of C₂H₄O (44 Da) | Ring opening and fragmentation adjacent to the oxygen. |

| 86.09 | Loss of C₂H₅NO (59 Da) | Fragmentation involving the C2-C3 and N-C5 bonds. |

| 70.08 | Loss of C₃H₇NO (75 Da) | Further fragmentation of the ring. |

Synergistic Analysis and Structural Confirmation

The true power of this multi-technique approach lies in the convergence of evidence.

-

MS confirms the molecular formula (C₇H₁₅NO₂) via the accurate mass of the [M+H]⁺ ion, consistent with the total counts of protons and carbons from NMR.

-

IR confirms the presence of the key functional groups: alcohol (-OH), secondary amine salt (-N⁺H-), and ether (C-O-C).

-

¹³C NMR confirms the presence of 7 distinct carbon environments, matching the molecular formula. The chemical shifts align with the expected electronic environments (e.g., carbons next to O and N are downfield).

-

¹H NMR provides the final piece of the puzzle, showing the connectivity and relative number of protons in each environment. The integration values should sum to the 15 protons (excluding the two exchangeable ones) expected from the formula, and the splitting patterns (multiplicities) would confirm the neighbor relationships between proton groups.

Together, these data points provide an unambiguous and self-validating confirmation of the structure of this compound.

References

-

The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. Available from: [Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry. Available from: [Link]

-

Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate. Available from: [Link]

-

(6,6-DIMETHYLMORPHOLIN-2-YL)METHANOL HCL [1416439-82-1]. Chemsigma. Available from: [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available from: [Link]

-

Morpholine - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Morpholine. NIST WebBook. Available from: [Link]

-

2,6-Dimethylmorpholine. PubChem. Available from: [Link]

-

Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 1-13. Available from: [Link]

-

Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 25, 100348. Available from: [Link]

-

NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. Available from: [Link]

-

Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. CFSRE. Available from: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. Available from: [Link]

-

S1 NMR Chemical Shifts of Trace Impurities. Paulusse Research Group. Available from: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

Paul, B. D., et al. (1989). Gas chromatography/electron impact mass fragmentometric determination of urinary 6-acetylmorphine, a metabolite of heroin. Journal of Analytical Toxicology, 13(1), 2–7. Available from: [Link]

-

The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry (ESI-MS/MS). Journal of the American Society for Mass Spectrometry, 31(10), 2091-2100. Available from: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. epfl.ch [epfl.ch]

- 3. paulussegroup.com [paulussegroup.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. scispace.com [scispace.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Technical Guide to Determining the Solubility Profile of (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride

Abstract